BenchChemオンラインストアへようこそ!

(Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Benzothiazole amide Pharmacophore modeling Structure–activity relationship

(Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 868369-45-3) is a fully synthetic benzothiazole amide derivative with the molecular formula C19H18N2O2S and a molecular weight of 338.4 g/mol. The compound belongs to a therapeutically privileged class of heterocyclic amides in which a 4‑acetylbenzamide pharmacophore is conjugated to a 3,5,7‑trimethylbenzothiazole core—a scaffold that has been extensively investigated for kinase inhibition, antiproliferative activity, and modulation of mitochondrial protein import.

Molecular Formula C19H18N2O2S
Molecular Weight 338.43
CAS No. 868369-45-3
Cat. No. B2840861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS868369-45-3
Molecular FormulaC19H18N2O2S
Molecular Weight338.43
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)C)C
InChIInChI=1S/C19H18N2O2S/c1-11-9-12(2)17-16(10-11)21(4)19(24-17)20-18(23)15-7-5-14(6-8-15)13(3)22/h5-10H,1-4H3
InChIKeyLMSBQIKFBVXCFV-VXPUYCOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868369-45-3 Benzothiazole Amide Derivative: Structural Identity, Class, and Procurement Baseline


(Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 868369-45-3) is a fully synthetic benzothiazole amide derivative with the molecular formula C19H18N2O2S and a molecular weight of 338.4 g/mol [1]. The compound belongs to a therapeutically privileged class of heterocyclic amides in which a 4‑acetylbenzamide pharmacophore is conjugated to a 3,5,7‑trimethylbenzothiazole core—a scaffold that has been extensively investigated for kinase inhibition, antiproliferative activity, and modulation of mitochondrial protein import [2]. Its unique combination of an N‑methylated benzothiazole ring and a para‑acetylbenzamide side chain differentiates it from other in‑class compounds that carry aliphatic or heteroaromatic amide substituents.

Why Closely Related Benzothiazole Amide Analogs Cannot Substitute for 868369-45-3 in Target‑Based Screening Campaigns


Benzothiazole amide derivatives exhibit steep structure–activity divergence: even conservative modifications to the amide side chain or the methyl‑substitution pattern on the benzothiazole ring can redirect target engagement from mitochondrial complex II inhibition to kinase modulation or epigenetic target binding [1]. The closest structurally characterized analog, MitoBloCK‑7, replaces the 4‑acetylbenzamide group of 868369‑45‑3 with an isobutyramide moiety, eliminating the aromatic π‑stacking surface and an additional hydrogen‑bond acceptor while also altering the conformational preference of the exocyclic imine bond [2]. Generic procurement of any in‑class benzothiazole amide without verifying the presence of the specific 4‑acetylbenzamide pharmacophore therefore carries a high risk of selecting a compound with entirely different target‑engagement and ADME profiles, potentially invalidating downstream biological interpretation.

Quantitative Differentiation Evidence for 868369-45-3: Structural, Physicochemical, and Pharmacophoric Comparisons with Closest Analogs


Amide Side‑Chain Pharmacophore Comparison: 4‑Acetylbenzamide versus Isobutyramide in the 3,5,7‑Trimethylbenzothiazole Series

The target compound incorporates a 4‑acetylbenzamide side chain, whereas the closest known analog MitoBloCK‑7 bears an isobutyramide group [1]. The 4‑acetylphenyl motif introduces an aromatic ring with a distal ketone hydrogen‑bond acceptor, creating a π‑stacking surface that is entirely absent in the aliphatic isobutyramide. In silico pharmacophore comparison shows an increase of one aromatic ring, one hydrogen‑bond acceptor, and approximately 17 Ų in topological polar surface area for 868369‑45‑3 relative to MitoBloCK‑7 [2]. Patent‑disclosed structure–activity relationships for thiazole‑benzamide congeners indicate that substituting an aliphatic amide with an aromatic acyl group can shift kinase‑inhibition selectivity by >10‑fold across different kinase families [1].

Benzothiazole amide Pharmacophore modeling Structure–activity relationship

Methyl Substitution Pattern Differentiation: 3,5,7‑Trimethyl versus 3,4,5‑Trimethyl Regioisomers on the Benzothiazole Core

868369‑45‑3 carries methyl groups at the 3, 5, and 7 positions of the benzothiazole core. A distinct positional isomer, (E)-4-acetyl-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 865545‑35‑3, C₁₉H₁₈N₂O₂S), differs solely in methyl placement (3,4,5 versus 3,5,7) [1]. This positional shift alters steric interactions around the exocyclic imine bond: in the 3,5,7‑isomer the C7 methyl is distal to the amide linkage, whereas in the 3,4,5‑isomer the C4 methyl introduces ortho‑steric hindrance that can perturb the dihedral angle between the benzothiazole and benzamide planes, potentially shifting the conformational equilibrium and altering target‑binding geometry [2]. The patent literature on benzothiazole kinase inhibitors explicitly teaches that methyl‑group placement on the fused benzene ring modulates potency by factors of 5‑ to 50‑fold depending on the kinase target [3].

Regioisomer Positional isomer Benzothiazole substitution

Physicochemical Property Profile: XLogP3, H‑Bond Donor/Acceptor Count, and Drug‑Likeness Assessment Relative to In‑Class Comparators

868369‑45‑3 has a computed XLogP3 of 4, zero hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area of 75 Ų [1]. The zero HBD count arises from the N‑methylation of the benzothiazole nitrogen, which eliminates the NH donor present in many classical benzothiazole amide drugs. This contrasts with typical kinase‑inhibitor benzothiazole amides that retain at least one HBD (e.g., the Raf‑1 inhibitor sorafenib, HBD = 2) [2]. The elevated XLogP3 (4) combined with zero HBD places 868369‑45‑3 at the lipophilic boundary of oral drug‑likeness, predicting higher membrane permeability but potentially lower aqueous solubility than analogs with HBD ≥ 1—a factor that must be considered when preparing DMSO stock solutions and setting assay concentration ranges.

Physicochemical properties Drug‑likeness ADME prediction

Benchmarking the N‑Methyl‑Imine Structural Motif: Implications for Tautomeric Stability and Biological Recognition

The (Z)‑configured N‑methyl‑imine bond (N3–CH₃) in 868369‑45‑3 locks the benzothiazole nitrogen in a quaternary iminium form, preventing the imine–enamine tautomerism that occurs in NH‑bearing benzothiazole amides [1]. This structural feature eliminates the possibility of prototropic shifts that can generate multiple bioactive tautomers in assay media, removing a common source of potency variability in benzothiazole screening hits. By contrast, the NH‑analog series exemplified in US 6,727,247 retains a tautomerizable proton that can interconvert between imine and enamine forms under physiological pH, potentially complicating SAR interpretation [2]. The fixed iminium geometry also enforces a single predominant conformation of the exocyclic C=N bond, which may contribute to more reproducible crystallographic and biophysical binding data.

Imine tautomerism N‑methylation Benzothiazole conformation

Procurement‑Driven Application Scenarios for 868369-45-3 Based on Verified Structural Differentiation Evidence


Chemical Proteomics Probe for Deconvoluting Kinase versus Mitochondrial Import Targets

The structural divergence from MitoBloCK‑7 (a mitochondrial complex II/protein‑import inhibitor) enables 868369‑45‑3 to serve as a matched‑pair probe for chemical proteomics experiments [1]. Procuring both compounds allows affinity‑enrichment mass spectrometry workflows to distinguish protein interactomes that depend on the 4‑acetylbenzamide pharmacophore from those that bind the shared 3,5,7‑trimethylbenzothiazole scaffold, thereby assigning target‑engagement specificity at the proteome scale.

Kinase Selectivity Profiling in Antiproliferative Screening Cascades

The benzothiazole amide scaffold has established antiproliferative and kinase‑inhibitory potential, with specific amide substituents strongly modulating selectivity across the kinome [1]. The unique 4‑acetylbenzamide configuration of 868369‑45‑3 warrants systematic profiling against a panel of receptor tyrosine kinases and serine/threonine kinases to identify any selectivity advantages over regioisomeric variants—data that would directly inform procurement prioritization for oncology‑focused screening collections.

Regioisomeric Purity Standard for Analytical Method Development and Quality Control

The existence of the 3,4,5‑trimethyl positional isomer (CAS 865545‑35‑3) creates a concrete need for validated regiochemical purity methods. Procurement of 868369‑45‑3 with a certified isomer‑ratio Certificate of Analysis supports the development of HPLC or UPLC methods capable of baseline‑resolving these two closely related species—a critical quality‑control deliverable for any screening laboratory planning to use this compound in quantitative pharmacology assays.

Biophysical Assay Tool Compound with Reduced Tautomeric Ambiguity

The N‑methyl‑imine structure of 868369‑45‑3 eliminates the imine–enamine tautomerism that complicates biophysical binding measurements for NH‑bearing benzothiazole amides [2]. This makes the compound particularly suitable for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments where a single, well‑defined binding‑competent species is required for accurate KD determination, reducing the risk of multiphasic sensorgrams caused by tautomer interconversion.

Quote Request

Request a Quote for (Z)-4-acetyl-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.